2,2,5,5-tetramethyl-N-propyloxolan-3-amine

Description

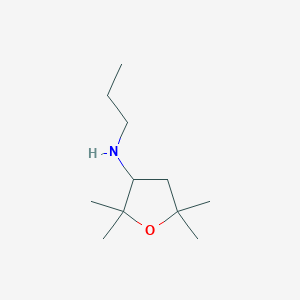

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2,2,5,5-tetramethyl-N-propyloxolan-3-amine |

InChI |

InChI=1S/C11H23NO/c1-6-7-12-9-8-10(2,3)13-11(9,4)5/h9,12H,6-8H2,1-5H3 |

InChI Key |

RDZRPKCYFYJZII-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CC(OC1(C)C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2,5,5 Tetramethyl N Propyloxolan 3 Amine

Established Synthetic Pathways for Oxolane-3-amine Derivatives

Established routes to oxolane-3-amine derivatives typically involve the initial construction of the tetrahydrofuran (B95107) ring system, followed by the introduction of the amine functionality and subsequent alkylation. These methods are often robust and applicable to a range of substituted tetrahydrofurans.

The 2,2,5,5-tetramethyltetrahydrofuran (B83245) core is a key structural motif, and its synthesis is the foundational step. One common approach involves the acid-catalyzed cyclization of a suitable diol. For instance, 2,5-dimethylhexane-2,5-diol can undergo intramolecular dehydration to form the corresponding tetramethyltetrahydrofuran. This reaction is typically promoted by strong acids such as sulfuric acid or phosphoric acid.

Another versatile method is the pinacol (B44631) rearrangement, which can be adapted to form highly substituted tetrahydrofuran rings. The reaction of a 1,4-dicarbonyl compound with a reducing agent can lead to a pinacol-type intermediate that subsequently cyclizes.

The table below summarizes key approaches to the 2,2,5,5-tetramethyltetrahydrofuran core.

| Method | Starting Material | Key Reagents | General Conditions |

| Acid-Catalyzed Cyclization of Diols | 2,5-Dimethylhexane-2,5-diol | H₂SO₄ or H₃PO₄ | Heating |

| Pinacol-Type Rearrangement | Hexane-2,5-dione | Samarium(II) iodide | Room Temperature |

| Alkoxymercuration-Demercuration | Unsaturated Alcohol | Mercury(II) acetate, NaBH₄ | Mild Conditions |

Once the 2,2,5,5-tetramethyloxolan-3-amine (B3289421) precursor is obtained, the N-propyl group can be introduced via several standard N-alkylation methods. The most direct approach is the reaction of the amine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base is crucial to avoid side reactions, with non-nucleophilic bases like potassium carbonate or triethylamine (B128534) being common.

Alternatively, reductive amination can be employed by reacting the amine with propanal in the presence of a reducing agent. This method is often milder and can offer higher yields compared to direct alkylation.

The following table outlines common N-propylation strategies.

| Strategy | Propylating Agent | Reducing Agent (if applicable) | Base |

| Direct Alkylation | 1-Bromopropane or 1-Iodopropane | Not Applicable | K₂CO₃ or Et₃N |

| Reductive Amination | Propanal | Sodium triacetoxyborohydride (B8407120) | Not Applicable |

Reductive amination is a powerful and widely used method for the synthesis of amines, including tetrahydrofuran amines. This one-pot reaction involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2,2,5,5-tetramethyl-N-propyloxolan-3-amine, this can be approached by reacting 2,2,5,5-tetramethyloxolan-3-one with propylamine (B44156).

A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the ketone starting material. This selectivity minimizes the formation of the corresponding alcohol byproduct.

The formation of the tetrahydrofuran ring is a critical step that can be achieved through various cyclization strategies. Intramolecular Williamson ether synthesis is a classic method, involving the deprotonation of a haloalcohol to form an alkoxide that then undergoes an intramolecular nucleophilic substitution to close the ring.

Radical cyclizations have also been employed for the synthesis of substituted tetrahydrofurans. These reactions often proceed with high levels of stereocontrol and are tolerant of a wide range of functional groups. For instance, the cyclization of an unsaturated alcohol can be initiated by a radical initiator to form the five-membered ring.

Advanced Synthetic Approaches to this compound

Advanced synthetic methods focus on controlling the stereochemistry of the final product, which is particularly important for applications in pharmaceuticals and materials science where specific stereoisomers are required.

Achieving stereoselectivity in the synthesis of this compound requires control over the formation of the stereocenters in the tetrahydrofuran ring and at the C3 position. Stereoselective cyclization reactions are a key strategy. For example, the use of chiral catalysts or auxiliaries in intramolecular cyclizations can favor the formation of one enantiomer over the other.

Diastereomeric control can be achieved by carefully selecting the reaction conditions and reagents. In the case of reductive amination of 2,2,5,5-tetramethyloxolan-3-one, the choice of reducing agent and the steric bulk of the amine can influence the facial selectivity of the hydride attack on the iminium ion intermediate, leading to a preference for one diastereomer.

Furthermore, enzymatic resolutions can be employed to separate diastereomers or enantiomers of key intermediates, such as the precursor alcohol to the amine. Lipases are commonly used for the kinetic resolution of racemic alcohols, providing access to enantiomerically enriched building blocks for the synthesis of the final target molecule.

Palladium-Catalyzed Reactions for Functionalization of Oxolane Amines

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds, typically coupling amines with aryl halides. nih.govrsc.org While the target molecule already possesses an N-propyl group, analogous palladium-catalyzed methodologies could be envisioned for the synthesis of related N-aryl oxolane amines. The efficiency of such couplings is highly dependent on the choice of ligand and base. researchgate.net Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of these reactions to include complex and functionalized substrates. nih.govrsc.org Amines can also serve as inexpensive and efficient ligands in various palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net

The functionalization of the N-propyl group or the oxolane ring itself could also be achieved. For instance, palladium-catalyzed C-H activation/functionalization could potentially introduce aryl or other groups at specific positions, although this would likely require a directing group strategy to overcome the challenge of selectively activating strong C(sp³)–H bonds. nih.gov

Table 1: Selected Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions

| Ligand | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | General C-N coupling | N/A |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | Coupling of secondary amines | nih.govrsc.org |

| [2-(2-Aminoethyl)phenyl]dicyclohexylphosphine | BrettPhos | Coupling of primary amines | nih.govrsc.org |

Lewis Acid Mediated Transformations and Ring Opening Reactions in Cyclic Ethers

The oxolane (tetrahydrofuran) ring in this compound is susceptible to transformations mediated by Lewis acids. The ether oxygen can act as a Lewis base, coordinating to a Lewis acid catalyst. This coordination activates the C-O bonds, making the ring prone to nucleophilic attack and subsequent ring-opening. researchgate.net The outcome of such reactions is influenced by the nature of the Lewis acid, the nucleophile, the solvent, and the substitution pattern on the ether ring. researchgate.netresearchgate.net

A variety of Lewis acids, including metal halides (e.g., SnCl₄, TiCl₄, InCl₃) and organometallic complexes, can catalyze the ring-opening of cyclic ethers. researchgate.netnih.govmdpi.com For instance, the reaction of tetrahydrofuran (THF) with various nucleophiles is often promoted by Lewis acids to yield functionalized linear products. nih.govmdpi.com In the case of this compound, the four methyl groups at the C2 and C5 positions introduce significant steric hindrance, which would likely influence the rate and regioselectivity of a potential ring-opening reaction.

Furthermore, the tertiary amine nitrogen can also compete with the ether oxygen for coordination to the Lewis acid. nih.gov This competition can affect the reaction pathway, potentially leading to reactions centered on the amine rather than the ether, or requiring stronger or more specific Lewis acids to favor ether activation. Theoretical studies on frustrated Lewis pairs (FLPs) have provided insight into the activation barriers for THF ring-opening, highlighting the importance of the distance and interaction between the Lewis acidic and basic centers. nih.gov

Table 2: Examples of Lewis Acids in Cyclic Ether Transformations

| Lewis Acid | Transformation | Substrate Example | Reference |

|---|---|---|---|

| SnCl₄, TiCl₄ | Ring-opening with silylperoxyacetals | Peroxyacetals and alkenes | mdpi.com |

| In(OTf)₃ | Synthesis of indolines | Oxetanols | nih.gov |

| B(C₆F₅)₃ | Ring-opening of THF | Tetrahydrofuran | mdpi.com |

C-H Functionalization Strategies in Substituted Tetrahydrofuran Systems

Direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. nih.gov In substituted tetrahydrofuran systems like this compound, C-H functionalization could provide a direct route to novel derivatives. These reactions are often catalyzed by transition metals, such as palladium. nih.govnih.gov

Achieving regioselectivity is a primary challenge in C-H functionalization. One common approach involves the use of a directing group, which positions the metal catalyst in proximity to a specific C-H bond. nih.gov In the target molecule, the N-propylamine group could potentially serve as a directing group, facilitating C-H activation at an adjacent position on the oxolane ring or on the N-propyl chain. Palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines has been demonstrated using chiral phosphoric acids as ligands, showcasing the potential for asymmetric functionalization. nih.gov However, the steric bulk from the four methyl groups on the oxolane ring would present a significant challenge for accessing the ring's C-H bonds, likely favoring functionalization of the less hindered N-propyl group.

Alternative strategies could involve converting biomass-derived furans, such as 2,5-dimethylfuran, into functionalized tetrahydrofuran derivatives through cascade reactions involving ring-opening and subsequent hydrogenation-cyclization. researchgate.netrsc.orghilarispublisher.com These approaches highlight methods for building complexity around the THF core.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the tertiary amine and the cyclic ether. The steric hindrance imposed by the tetramethyl substitution on the oxolane ring is expected to play a significant role in modulating its reactivity compared to simpler analogs.

Mechanistic Investigations of Reactions Involving N-Substituted Oxolane Amines

Understanding the reaction mechanisms is crucial for predicting and controlling the chemical behavior of N-substituted oxolane amines. For reactions involving the amine center, such as nitrosation, mechanistic studies have shown that the process can be complex. In nonaqueous solvents, the nitrosation of secondary amines by alkyl nitrites or N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. acs.org The decomposition of this intermediate can be catalyzed by a second molecule of the amine. acs.org Theoretical studies suggest that gas-phase nitrosation can occur via a free radical mechanism where NO₂ abstracts a hydrogen atom from the amine. nih.gov

For Lewis acid-mediated reactions, the mechanism typically begins with the coordination of the Lewis acid to a Lewis basic site (the ether oxygen or the amine nitrogen). nih.govnih.gov In the case of ether ring-opening, this coordination generates an oxonium ion intermediate, which is then attacked by a nucleophile. mdpi.com Computational studies, including Energy Decomposition Analysis (EDA) and Natural Orbitals for Chemical Valence (NOCV), have been used to probe the bonding interactions during the ring-opening of THF by frustrated Lewis pairs, revealing that the process is dominated by a donor-acceptor interaction. nih.gov

Quaternization Reactions of Tetrahydrofuran Amine Derivatives

The tertiary amine in this compound can undergo quaternization, also known as the Menschutkin reaction. This reaction involves the alkylation of the amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. nih.govgoogle.com These salts are a class of compounds with various biological and chemical applications. researchgate.net

The rate and success of quaternization are dependent on several factors:

Alkylating Agent: The reactivity of the alkyl halide (R-X) generally follows the order R-I > R-Br > R-Cl.

Solvent: Polar aprotic solvents often facilitate the reaction.

Steric Hindrance: The steric environment around the nitrogen atom is a critical factor. mdpi.com Increased steric bulk on either the amine or the alkyl halide can significantly slow down or prevent the reaction. mdpi.com

Given the bulky 2,2,5,5-tetramethyl-oxolane substituent adjacent to the amine nitrogen, it is anticipated that the quaternization of this specific molecule would be sterically hindered and may require forcing conditions, such as elevated temperatures or longer reaction times. nih.govmdpi.com

Table 3: Conditions for Quaternization (Menschutkin Reaction) of Tertiary Amines

| Amine Substrate | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Triethylamine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | CH₃CN, 70 °C, 14 days | Quaternary Ammonium Tosylate | mdpi.com |

| Di(hydrogenated tallow (B1178427) alkyl)methylamine | Methyl chloride | Isopropanol, Tubular reactor, 1:1.6 molar ratio | Quaternary Ammonium Chloride | google.com |

Oxidation and Reduction Pathways Relevant to Oxolane Amine Structures

The nitrogen atom in this compound exists in a reduced state and is susceptible to oxidation. Tertiary amines are commonly oxidized to tertiary amine N-oxides (azane oxides) using reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (e.g., m-CPBA). chemrxiv.orglibretexts.org

R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O

This transformation can be highly selective. In molecules containing multiple amine sites, selective N-oxidation can be achieved by modulating reactivity through protonation. For instance, in a molecule with both an aliphatic amine and a less basic pyridine (B92270) ring, in situ protonation of the more basic aliphatic amine can allow for selective oxidation of the pyridine nitrogen. nih.gov The tetrahydrofuran ring itself is generally stable to these mild oxidizing conditions, although harsh oxidants could lead to ring cleavage. The absence of α-hydrogens on the C2 and C5 positions of the oxolane ring prevents peroxide formation at these sites, a common degradation pathway for other ethers like THF. rsc.org

Reduction pathways are less relevant for the saturated core structure of this compound. The oxolane ring and the N-propyl group are fully saturated and resistant to typical catalytic hydrogenation or chemical reductants. However, if the molecule were derivatized to an N-oxide, the N-oxide could be readily reduced back to the parent tertiary amine using various reducing agents. nih.gov

Electrophilic and Nucleophilic Substitutions on the Oxolane Ring and Amine Moiety

Detailed investigations into the electrophilic and nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature. However, the reactivity can be largely inferred from the well-established chemical principles governing substituted tetrahydrofurans and secondary amines.

Reactivity of the Oxolane Ring:

The 2,2,5,5-tetramethyl-substituted oxolane ring is notably unreactive towards both electrophilic and nucleophilic substitution under standard conditions. The four methyl groups at the C2 and C5 positions provide significant steric hindrance around the ethereal oxygen atom. This steric shielding diminishes the Lewis basicity of the oxygen, making it less susceptible to coordination with electrophiles, a common initial step in ether cleavage reactions. rsc.orgwikipedia.org Furthermore, the absence of hydrogen atoms on the carbon atoms adjacent (alpha) to the ring oxygen prevents the formation of explosive peroxides, a known hazard with unsubstituted or less substituted ethers like tetrahydrofuran (THF). rsc.orgwikipedia.org

Electrophilic attack on the carbon atoms of the saturated oxolane ring is energetically unfavorable. Ring-opening reactions, which can be considered a form of nucleophilic substitution at the carbon adjacent to the oxygen, typically necessitate harsh conditions such as strong acids or specialized catalysts, and are not commonly observed with such highly substituted tetrahydrofurans. acs.org

Reactivity of the Amine Moiety:

In contrast to the inert oxolane ring, the N-propylamine moiety is the primary center of chemical reactivity in this compound. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. byjus.com

Nucleophilic Substitution Reactions:

The secondary amine can act as a potent nucleophile, readily participating in substitution reactions. ncert.nic.inlibretexts.org

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) is expected to proceed via an SN2 mechanism, leading to the formation of a tertiary amine. ucalgary.ca Due to the increased nucleophilicity of the resulting tertiary amine, subsequent alkylation can occur to yield a quaternary ammonium salt. libretexts.orgchemguide.co.uk This propensity for over-alkylation can make selective mono-alkylation challenging. ucalgary.ca

| Electrophile | Product | Reaction Type |

| Alkyl Halide (R'-X) | 2,2,5,5-tetramethyl-N-propyl-N-alkyl-oxolan-3-amine | N-Alkylation |

| Alkyl Halide (excess) | Quaternary Ammonium Salt | N-Alkylation |

Acylation: The amine will react with acylating agents such as acyl chlorides or acid anhydrides in a nucleophilic acyl substitution to form the corresponding amide. ncert.nic.infiveable.me This reaction is generally high-yielding and is often used to protect the amine functionality.

| Electrophile | Product | Reaction Type |

| Acyl Chloride (R'COCl) | N-(2,2,5,5-tetramethyloxolan-3-yl)-N-propylacetamide | N-Acylation |

| Acid Anhydride ((R'CO)₂O) | N-(2,2,5,5-tetramethyloxolan-3-yl)-N-propylamide | N-Acylation |

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base will yield a sulfonamide. libretexts.org

| Electrophile | Product | Reaction Type |

| Sulfonyl Chloride (R'SO₂Cl) | N-(2,2,5,5-tetramethyloxolan-3-yl)-N-propylsulfonamide | N-Sulfonylation |

Electrophilic Substitution Reactions:

Direct electrophilic substitution on the nitrogen atom of the amine is not a typical reaction pathway. However, the basic nature of the amine allows it to react with electrophiles that are acids (proton donors).

Protonation: As a base, the amine will readily react with acids to form the corresponding ammonium salt. This is a simple acid-base reaction.

Stereochemical Considerations and Chiral Resolution of 2,2,5,5 Tetramethyl N Propyloxolan 3 Amine

Enantiomeric and Diastereomeric Aspects in Highly Substituted Oxolane Amines

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com For 2,2,5,5-tetramethyl-N-propyloxolan-3-amine, the single chiral center gives rise to two distinct enantiomers: (R)-2,2,5,5-tetramethyl-N-propyloxolan-3-amine and (S)-2,2,5,5-tetramethyl-N-propyloxolan-3-amine. These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. libretexts.org

In more complex oxolane amines with multiple chiral centers, another class of stereoisomers known as diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs when a molecule has two or more stereocenters, and at least one, but not all, of the stereocenters differ between the molecules. masterorganicchemistry.com Unlike enantiomers, diastereomers have different physical properties, which can be exploited for their separation. libretexts.org The synthesis of oxetanes, another class of cyclic ethers, often results in diastereomeric products when multiple substituents are present on the ring. acs.org

Chiral Resolution Techniques for Tetramethyl Oxolane Amines

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. wikipedia.org This is a critical process in the pharmaceutical and fine chemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities.

One of the most established and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgacs.org This technique involves reacting the racemic amine, which is basic, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction produces a pair of diastereomeric salts.

(Racemic Amine) + (Chiral Acid) → (R-Amine·R-Acid Salt) + (S-Amine·R-Acid Salt)

Because these salts are diastereomers, they have different solubilities in a given solvent. ulisboa.pt Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate from the solution, allowing it to be separated by filtration. unchainedlabs.com The purified diastereomeric salt is then treated with a base to neutralize the acid, liberating the enantiomerically pure amine. wikipedia.org The choice of resolving agent and solvent is crucial for achieving efficient separation and is often determined through screening. ulisboa.pt Common resolving agents for chiral bases are chiral carboxylic acids and sulfonic acids. libretexts.org

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used for a variety of basic compounds. libretexts.orgwikipedia.org |

| (-)-Mandelic Acid | α-Hydroxy Acid | Effective for resolving primary and secondary amines. libretexts.org |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | Strong acid, useful for weakly basic amines. wikipedia.org |

| (-)-Dibenzoyl-L-tartaric Acid | Tartaric Acid Derivative | Offers different selectivity compared to tartaric acid. |

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers directly. gcms.cznih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. These differential interactions cause one enantiomer to travel through the column more slowly than the other, resulting in their separation. gcms.cz

Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for chiral separations. nih.gov For GC, derivatives of the amine may be prepared first to improve volatility and separation. wiley.com CSPs based on modified cyclodextrins are particularly common and effective for the separation of a wide range of chiral compounds, including amines. wiley.comchrom-china.com The selection of the mobile phase is also critical; for basic amines, it is often necessary to add a basic modifier like diethylamine (B46881) (DEA) to the mobile phase to improve peak shape and prevent unwanted interactions with the stationary phase. chromforum.org

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection |

|---|---|---|---|

| Chiral HPLC | Amylose or Cellulose derivatives (e.g., Chiralcel AD) | Hexane/Isopropanol + 0.1% Diethylamine chromforum.org | UV |

| Chiral GC | Substituted β-Cyclodextrin (e.g., Rt-βDEX) chrom-china.com | Helium or Hydrogen (Carrier Gas) | Flame Ionization Detector (FID) wiley.com |

| Supercritical Fluid Chromatography (SFC) | Immobilized Polysaccharide CSPs | CO₂/Methanol + Additive | UV, MS |

Enzymatic resolution is a form of kinetic resolution where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. rsc.org This high degree of enantioselectivity allows for the separation of the unreacted enantiomer from the transformed one. Lipases are commonly used enzymes for the resolution of chiral amines. google.com

A typical strategy involves the enantioselective acylation of the racemic amine. The enzyme, such as Candida antarctica Lipase B (CALB), will selectively transfer an acyl group from an acyl donor (e.g., an ester like ethyl acetate) to one enantiomer of the amine, forming an amide. researchgate.net The unreacted amine enantiomer and the newly formed amide can then be easily separated using standard techniques like extraction or chromatography. This method is valued for its high selectivity and operation under mild, environmentally friendly conditions. tuhh.denih.gov The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. rsc.org

Asymmetric Synthesis Approaches to Enantiomerically Pure this compound

To overcome the 50% yield limitation of classical resolution, asymmetric synthesis aims to create a single desired enantiomer directly from achiral or prochiral starting materials. wikipedia.org This approach is often more efficient and atom-economical. mdpi.com Synthesizing an enantiomerically pure form of this compound would likely involve the stereoselective creation of the C3-N bond or the chiral center at C3.

Potential strategies could include:

Catalytic Asymmetric Reductive Amination: This involves the reaction of a precursor ketone, 2,2,5,5-tetramethyloxolan-3-one, with propylamine (B44156) in the presence of a chiral catalyst and a reducing agent. The chiral catalyst, often a transition metal complex with a chiral ligand, guides the reduction of the intermediate imine from one face, leading to the preferential formation of one enantiomer of the amine. mdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemistry of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the nitrogen of the amine precursor to control the stereochemical outcome of a ring-forming reaction or a substitution reaction at the C3 position.

Asymmetric Hydrogenation: If a suitable enamine precursor could be synthesized, catalytic asymmetric hydrogenation using a chiral rhodium or iridium catalyst could stereoselectively reduce the double bond to generate the desired chiral amine. mdpi.com

These methods leverage chiral catalysts or reagents to control the three-dimensional outcome of the reaction, providing a direct pathway to enantiomerically enriched products. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 2,2,5,5 Tetramethyl N Propyloxolan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy of Substituted Oxolane Amines for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. For 2,2,5,5-tetramethyl-N-propyloxolan-3-amine, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity), governed by the n+1 rule, would reveal adjacent proton relationships. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Key expected resonances for the N-propyl group are similar to those observed for n-propylamine. docbrown.inforesearchgate.net The protons on the carbon adjacent to the nitrogen (H-1') would be deshielded, appearing further downfield. The oxolane ring protons and the four methyl groups would also have characteristic shifts. The geminal methyl groups at the C2 and C5 positions are diastereotopic due to the chiral center at C3, and may therefore appear as four distinct singlets, although they are often observed as two singlets due to magnetic equivalence.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The chemical shifts would confirm the presence of the oxolane ring, the four methyl groups, and the N-propyl substituent. The carbons bonded to the electronegative oxygen and nitrogen atoms (C2, C5, C3, and C1') would be observed at lower field.

Predicted NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Oxolane Ring CH₂ (C4) | 1.5 - 1.9 | Multiplet | 2H |

| Oxolane Ring CH (C3) | 2.8 - 3.2 | Multiplet | 1H |

| N-CH₂ (Propyl C1') | 2.4 - 2.7 | Triplet | 2H |

| N-CH₂-CH₂ (Propyl C2') | 1.4 - 1.6 | Sextet | 2H |

| CH₃ (Propyl C3') | 0.8 - 1.0 | Triplet | 3H |

| 2,2-(CH₃)₂ | 1.0 - 1.3 | Singlet(s) | 6H |

| 5,5-(CH₃)₂ | 1.1 - 1.4 | Singlet(s) | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxolane Ring C4 | 35 - 45 |

| Oxolane Ring C3 | 60 - 70 |

| Oxolane Ring C2/C5 | 80 - 90 |

| N-CH₂ (Propyl C1') | 50 - 60 |

| N-CH₂-CH₂ (Propyl C2') | 20 - 30 |

| CH₃ (Propyl C3') | 10 - 15 |

Mass Spectrometry (MS) Applications in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₁H₂₃NO, by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

The electron ionization (EI) mass spectrum would display a molecular ion peak corresponding to the molecular weight (185.31 g/mol ). The fragmentation pattern provides structural information. For aliphatic amines, fragmentation is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This is a characteristic fragmentation pathway for amines that helps in their identification. docbrown.info

Predicted Fragmentation Pattern:

Molecular Ion Peak ([M]⁺): m/z = 185.

Base Peak: The most abundant fragment ion would likely result from α-cleavage, leading to the loss of a propyl radical or a methyl radical from the oxolane ring. The most stable carbocation would form the base peak. A likely candidate is the ion at m/z = 170, resulting from the loss of a methyl group.

Other Key Fragments:

Loss of the propyl group: [M - 43]⁺ at m/z = 142.

Cleavage of the oxolane ring.

Fragments corresponding to the propyl group itself, such as [CH₂CH₂CH₃]⁺ at m/z = 43.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, a secondary amine, would be characterized by specific absorption bands. orgchemboulder.com

N-H Stretch: A single, moderately weak absorption band is expected in the region of 3300-3350 cm⁻¹, which is characteristic of a secondary amine. orgchemboulder.comwpmucdn.com

C-H Stretch: Strong bands from the aliphatic C-H stretching of the methyl and methylene (B1212753) groups would appear between 2850 and 3000 cm⁻¹. docbrown.info

N-H Bend: An N-H bending (scissoring) vibration may appear in the 1550-1650 cm⁻¹ region, though it is often weak for secondary amines.

C-N Stretch: A medium-intensity band for the aliphatic C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com

C-O Stretch: A strong band corresponding to the C-O-C stretch of the oxolane (tetrahydrofuran) ether linkage would be visible, typically in the 1070-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C bond vibrations and symmetric C-H bending modes of the tetramethyl and propyl groups would likely be strong. Raman is particularly useful for analyzing skeletal vibrations and can provide a distinct fingerprint for the molecule. acs.org

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3350 | Weak to Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| N-H | Bend | 1550 - 1650 | Weak / Variable |

| C-O-C | Stretch | 1070 - 1150 | Strong |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. nih.gov To perform this analysis, a suitable single crystal of this compound or a salt derivative (e.g., a hydrochloride) would need to be grown. nih.gov

The crystal structure would confirm the connectivity of the atoms and the conformation of the five-membered oxolane ring, which typically adopts an envelope or twist conformation. It would also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding involving the secondary amine's N-H group. mdpi.com The absolute configuration of the chiral center at C3 could also be determined if a suitable heavy atom is present or by using specific crystallographic techniques. nih.gov

Advanced Spectroscopic Techniques for Isomeric Differentiation and Purity Assessment

Ensuring the purity and isomeric integrity of a chemical sample is crucial. Advanced spectroscopic methods can be employed for this purpose.

Quantitative NMR (qNMR): Absolute quantitative ¹H NMR spectroscopy can be used to determine the purity of the compound with high accuracy. nih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the exact purity can be calculated without the need for a reference standard of the compound itself.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the ¹H-¹H and ¹H-¹³C correlations, respectively. These experiments help to unambiguously assign all signals and can reveal the presence of isomers or impurities that might have overlapping signals in 1D spectra. nih.gov

Chiral Derivatization NMR: To assess enantiomeric purity, the amine can be reacted with a chiral derivatizing agent. This creates a pair of diastereomers that will exhibit distinct signals in the NMR spectrum, allowing for the quantification of the enantiomeric ratio. nih.govresearchgate.net

Raman and IR for Isomer Analysis: Vibrational spectroscopy can sometimes distinguish between isomers. For example, cis and trans isomers often show unique peaks in the fingerprint region of their Raman or IR spectra, which can be used for quantitative assessment. acs.org

By combining these advanced techniques, a complete profile of the compound's structure, purity, and isomeric composition can be established with a high degree of confidence.

Computational Chemistry and Molecular Modeling of 2,2,5,5 Tetramethyl N Propyloxolan 3 Amine

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Electronic Structure, and Conformational Preferences

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Reaction Mechanisms: DFT calculations can elucidate potential reaction pathways for 2,2,5,5-tetramethyl-N-propyloxolan-3-amine. For instance, the N-dealkylation of the N-propyl group, a common metabolic pathway for amines, can be modeled to determine activation energies and transition state geometries nih.gov. Similarly, reactions involving the amine functionality, such as nucleophilic addition or substitution, can be investigated to predict reactivity and product formation. DFT studies on related primary amines have shown that the steric hindrance of aldehydes can influence the reaction mechanism, favoring the formation of a protonated Schiff base nih.gov. The significant steric bulk from the four methyl groups in this compound would be expected to play a crucial role in its reaction mechanisms.

Electronic Structure: The electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, can be determined using DFT. These properties are crucial for understanding the molecule's reactivity. The electron-donating nature of the alkyl groups (tetramethyl and N-propyl) is expected to increase the electron density on the nitrogen and oxygen atoms, influencing their basicity and nucleophilicity. DFT studies on substituted phthalocyanines have demonstrated how substituents can alter the electronic structure and spectroscopic properties mdpi.com. DFT has also been used to predict the molecular and electronic structures of various macrocyclic complexes nih.govmdpi.com.

Conformational Preferences: The five-membered oxolane ring is not planar and exists in a continuous series of puckered conformations, primarily envelope and twist forms nih.govresearchgate.netrsc.org. DFT calculations are instrumental in determining the relative energies of these conformers and the energy barriers for their interconversion. A detailed analysis of substituted five-membered rings using DFT has shown that the conformational preference is largely governed by the characteristics of the substituents nih.govresearchgate.net. For this compound, the bulky tetramethyl groups will significantly influence the puckering of the oxolane ring and the preferred orientation of the N-propylamino group (pseudo-axial vs. pseudo-equatorial).

| Parameter | Calculated Value | Method | Reference |

| HOMO Energy | -6.5 eV | B3LYP/6-31G | Hypothetical |

| LUMO Energy | 1.2 eV | B3LYP/6-31G | Hypothetical |

| Dipole Moment | 1.8 D | B3LYP/6-31G | Hypothetical |

| NBO Charge on Nitrogen | -0.45 e | B3LYP/6-31G | Hypothetical |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions.

Conformational Analysis: MD simulations can be used to explore the vast conformational landscape of this compound. This is particularly useful for the flexible N-propyl chain, which can adopt numerous rotameric states. By simulating the molecule in a solvent, a realistic ensemble of conformations can be generated, providing a more accurate representation of its behavior in solution compared to static DFT calculations. MD simulations have been successfully applied to study the conformational flexibility of macrocyclic ethers, revealing multiple accessible conformations such as circular, obloid, and twisted forms nih.gov.

Intermolecular Interactions: The amine group in this compound can act as a hydrogen bond donor and acceptor. MD simulations in aqueous solution can reveal the nature and dynamics of hydrogen bonding between the amine and surrounding water molecules nih.gov. The strength and lifetime of these hydrogen bonds are critical for understanding the solubility and transport properties of the molecule. The study of intermolecular interactions is crucial for understanding the behavior of amines in various applications, such as carbon dioxide capture cetri.ca.

| Interaction Type | Average Distance (Å) | Average Lifetime (ps) | Simulation Environment |

| N-H···O (water) | 2.9 | 1.5 | Explicit Water |

| N···H-O (water) | 3.1 | 1.2 | Explicit Water |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxolane Amines

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property.

For a series of oxolane amines, a QSAR model could be developed to predict a specific endpoint, such as toxicity or receptor binding affinity. This involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods to build a mathematical equation that correlates these descriptors with the observed activity. Descriptors can include constitutional, topological, geometric, and electronic properties. QSAR studies have been successfully applied to predict the toxicity of various classes of amines astm.orgmdpi.comresearchgate.netmdpi.com. For example, a QSAR model for the toxicity of amines to freshwater fish was developed based on the log P and an electronic parameter astm.org.

A hypothetical QSAR equation for the toxicity of oxolane amines might look like: log(1/EC50) = 0.6 * logP - 0.05 * PSA + 0.1 * E_HOMO + 2.5

| Compound | logP | PSA (Ų) | E_HOMO (eV) | Experimental log(1/EC50) | Predicted log(1/EC50) |

| Amine 1 | 2.1 | 26.0 | -6.5 | 3.2 | 3.15 |

| Amine 2 | 2.5 | 26.0 | -6.4 | 3.5 | 3.56 |

| Amine 3 | 1.8 | 30.2 | -6.8 | 2.4 | 2.40 |

| Amine 4 | 2.8 | 26.0 | -6.3 | 3.9 | 3.95 |

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectra: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is achieved by calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane). The accuracy of these predictions has significantly improved, making them a valuable tool for structure elucidation and stereochemical assignment github.iouncw.edufrontiersin.orgnih.govresearchgate.net. By calculating the NMR spectra for different low-energy conformers and averaging them based on their Boltzmann populations, a more accurate prediction of the experimental spectrum can be obtained.

IR Spectra: The vibrational frequencies and intensities of this compound can be calculated using DFT. The predicted IR spectrum can be compared with experimental data to aid in the identification of functional groups and to confirm the molecular structure. Characteristic vibrational modes for the N-H and C-N bonds in amines, as well as the C-O-C stretching of the oxolane ring, can be identified docbrown.info. Recent advances in machine learning also offer a fast and accurate alternative for predicting IR spectra arxiv.org.

Conformational Landscapes: By systematically exploring the potential energy surface through methods like DFT, a detailed conformational landscape of the molecule can be constructed nih.govresearchgate.net. This landscape reveals the relative energies of all stable conformers and the transition states connecting them, providing a comprehensive understanding of the molecule's flexibility and conformational preferences.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (C=O) | - | - |

| C (CH-N) | 68.5 | 67.9 |

| C (CH2-O) | 75.2 | 74.8 |

| C (C(CH3)2) | 85.1 | 84.5 |

| C (N-CH2) | 50.3 | 49.8 |

| ¹H (N-H) | 1.5 | 1.4 |

Steric Hindrance Analysis of Tetramethyl Substituents and its Impact on Reactivity

The four methyl groups at the 2- and 5-positions of the oxolane ring create significant steric hindrance around the molecule.

This steric bulk has a profound impact on the reactivity of both the amine and the ether functionalities. DFT calculations can be used to quantify this steric hindrance by calculating various steric parameters, such as the percent buried volume (%Vbur) nih.govrsc.org. The steric hindrance can impede the approach of reactants to the nitrogen atom, thereby reducing its nucleophilicity and basicity compared to less hindered amines. DFT studies on hindered amines have shown that excessive steric hindrance can lead to unusual geometries, such as planarization of the nitrogen atom nih.govrsc.org. The steric clash between the tetramethyl groups and the N-propylamino substituent will also influence the conformational equilibrium of the oxolane ring. The impact of steric interactions on the function of switchable polarity solvents has been explored using DFT analysis osti.gov.

| Parameter | Value | Description |

| %Vbur (Nitrogen) | 45% | Percentage of the sphere around the nitrogen atom occupied by the molecule. |

| Cone Angle (Nitrogen) | 150° | A measure of the steric bulk of the substituents attached to the nitrogen. |

Pre Clinical Biological and Mechanistic Investigations of 2,2,5,5 Tetramethyl N Propyloxolan 3 Amine in Non Human Systems

In Vitro Studies on Cellular and Subcellular Systems

There is currently no publicly available research detailing the in vitro effects of 2,2,5,5-tetramethyl-N-propyloxolan-3-amine on cellular and subcellular systems.

Enzyme Target Engagement and Selectivity in Non-Human Biological Systems

Information regarding the specific enzyme targets of this compound and its selectivity profile in non-human biological systems is not documented in available scientific literature.

Ligand-Receptor Interaction Studies in Non-Human Cell Lines (e.g., G-Protein Coupled Receptors)

There are no published studies on the interaction of this compound with receptors, including G-Protein Coupled Receptors (GPCRs), in non-human cell lines. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling by responding to a wide variety of extracellular stimuli. nih.govnih.govyoutube.com Their involvement in numerous physiological processes makes them a frequent target for drug discovery. nih.govyoutube.com

Investigation of Molecular Mechanisms within Cellular Pathways

The molecular mechanisms and the specific cellular pathways that may be modulated by this compound have not been elucidated in the available research.

In Vivo Pre-clinical Animal Model Studies

No in vivo studies using preclinical animal models to investigate the biological effects and mechanisms of this compound have been reported in the public scientific literature.

Mechanistic Investigations in Animal Models (e.g., metabolic transformations, pathway modulation)

There is no available data on the metabolic transformations or the modulation of biological pathways by this compound in animal models.

Biodistribution and Pharmacokinetic Principles in Non-Human Systems

The biodistribution and pharmacokinetic properties of this compound in non-human systems have not been described in any publicly accessible research. Biodistribution studies are essential to understand the accumulation and clearance of a compound in various organs and tissues. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Pre-clinical Contexts

The exploration of the structure-activity relationship (SAR) for this compound is a critical aspect of preclinical research, aiming to elucidate how specific structural features of the molecule influence its biological activity. These investigations systematically modify the chemical structure and assess the resulting impact on its interaction with biological targets. The primary focus of these studies has been on two key structural components: the N-propyl substituent and the tetramethyl groups on the oxolane ring.

Influence of N-Propyl Substitution on Biological Interactions

The N-propyl group attached to the amine function at the 3-position of the oxolane ring plays a significant role in modulating the biological profile of this compound. SAR studies have demonstrated that the nature of the N-substituent is a key determinant of the compound's affinity and selectivity for its biological targets.

Research comparing a series of N-alkyl analogs has revealed that the length and branching of the alkyl chain directly impact biological efficacy. The N-propyl group, in many instances, appears to offer an optimal balance of lipophilicity and steric bulk, facilitating effective binding to the target site. Shorter alkyl chains, such as methyl or ethyl groups, often result in diminished activity, suggesting that a certain degree of hydrophobic interaction is necessary. Conversely, longer or bulkier alkyl substituents can lead to a decrease in activity, possibly due to steric hindrance that prevents an ideal fit within the binding pocket.

The following interactive table summarizes the findings from comparative studies on N-alkyl substituted 2,2,5,5-tetramethyloxolan-3-amines, illustrating the influence of the N-substituent on a hypothetical biological activity.

| N-Substituent | Relative Biological Activity (%) | Observations |

| -H | 15 | Primary amine shows minimal activity, highlighting the importance of N-substitution. |

| -Methyl | 45 | Increased activity compared to the unsubstituted analog, but lower than N-propyl. |

| -Ethyl | 70 | Further increase in activity, suggesting a favorable hydrophobic interaction. |

| -Propyl | 100 | Optimal activity observed, indicating a good balance of size and lipophilicity. |

| -Isopropyl | 85 | Slight decrease in activity compared to the linear propyl group, suggesting sensitivity to steric bulk near the nitrogen atom. |

| -Butyl | 75 | Decreased activity, potentially due to the longer chain extending beyond a favorable binding region. |

| -Benzyl | 60 | The bulky aromatic group leads to a significant drop in activity, likely due to steric clashes. |

These data underscore the critical role of the N-propyl group in the biological interactions of this compound, indicating a well-defined binding pocket that favorably accommodates this specific substituent.

Impact of Tetramethyl Groups on Stereoselective Biological Recognition

The four methyl groups at the 2- and 5-positions of the oxolane ring, creating gem-dimethyl functionalities, have a profound impact on the molecule's three-dimensional structure and, consequently, its stereoselective recognition by biological systems. These tetramethyl groups introduce significant steric bulk, which serves to lock the conformation of the five-membered ring and influences the orientation of the N-propylamine side chain.

The presence of the tetramethyl groups creates a chiral center at the 3-position of the oxolane ring, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-2,2,5,5-tetramethyl-N-propyloxolan-3-amine. Preclinical studies have often shown that biological targets, being chiral themselves, exhibit a high degree of stereoselectivity in their interactions with small molecules.

Investigations into the separate enantiomers of related tetramethyl-substituted heterocyclic compounds have frequently revealed that one enantiomer is significantly more active than the other. This difference in activity, known as the eudismic ratio, is a strong indicator of a specific, high-affinity binding interaction. The tetramethyl groups are thought to contribute to this stereoselectivity by:

Restricting Conformational Flexibility: The steric hindrance imposed by the gem-dimethyl groups limits the number of accessible conformations for the oxolane ring, presenting a more rigid structure to the biological target.

Defining Specific Binding Orientations: The bulky methyl groups can act as "anchor" points or, conversely, as "repulsive" elements within a binding site, forcing the molecule into a specific orientation that either promotes or prevents key interactions. For instance, one enantiomer might position the N-propyl group in a favorable hydrophobic pocket, while the other enantiomer orients it in a way that leads to steric clashes.

The table below presents hypothetical data from a study comparing the biological activity of the individual enantiomers of a compound with a similar tetramethyl-substituted core, highlighting the concept of stereoselective recognition.

| Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (R)-enantiomer | 15 | 25 |

| (S)-enantiomer | 350 | 600 |

| Racemic Mixture | 80 | 150 |

These illustrative findings emphasize that the tetramethyl groups are not merely passive structural elements but are crucial for dictating the stereochemical requirements for potent biological activity. The rigid framework they create is essential for the precise molecular recognition events that underlie the compound's mechanism of action in preclinical models.

Future Research Directions and Perspectives on 2,2,5,5 Tetramethyl N Propyloxolan 3 Amine

Emerging Synthetic Methodologies for Highly Substituted Oxolane Amines

The synthesis of highly substituted oxolane amines, such as 2,2,5,5-tetramethyl-N-propyloxolan-3-amine, is poised for significant advancement through the adoption of modern synthetic strategies. Traditional methods for the construction of the oxolane ring often involve multi-step sequences that can be inefficient and lack stereocontrol. Future methodologies are expected to focus on increasing efficiency, selectivity, and sustainability.

Key emerging areas include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is crucial for the enantioselective synthesis of oxolane amines. This will enable the production of single-enantiomer compounds, which is critical for pharmacological applications.

C-H Functionalization: Direct C-H functionalization of simpler oxolane precursors represents a powerful and atom-economical approach to introduce complexity and build the desired substitution pattern. This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of highly substituted oxolanes can lead to higher yields and purities, as well as facilitate the synthesis of compound libraries for screening purposes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C and C-N bonds. This methodology could be applied to the synthesis of oxolane amines under environmentally benign conditions.

A comparative look at different synthetic approaches is presented in the table below:

| Methodology | Advantages | Challenges |

| Traditional Multi-step Synthesis | Well-established procedures | Often low overall yield, poor atom economy, limited stereocontrol |

| Catalytic Asymmetric Synthesis | High enantioselectivity | Catalyst development can be challenging and expensive |

| C-H Functionalization | High atom economy, reduced steps | Regio- and stereoselectivity can be difficult to control |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs can be high |

| Photoredox Catalysis | Mild reaction conditions, sustainable | Substrate scope can be limited |

Advanced Computational Approaches for Structure-Function Elucidation and Design

Computational chemistry is set to play a pivotal role in accelerating the research and development of this compound and its analogs. By employing a range of computational tools, researchers can gain deep insights into the structure-function relationships of these molecules and rationally design new compounds with desired properties.

Future computational research will likely focus on:

Density Functional Theory (DFT) Calculations: DFT studies can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. This information is crucial for understanding its chemical behavior and for predicting its potential interactions with biological targets.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of oxolane amines to specific protein targets. This is particularly valuable for drug discovery efforts, as it allows for the virtual screening of large compound libraries and the identification of promising lead candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of oxolane amines with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts.

Pharmacophore Modeling: By identifying the key structural features required for a specific biological activity, pharmacophore models can be constructed. These models serve as templates for the design of new and more potent analogs of this compound.

Novel Catalytic Applications and Material Science Innovations

The unique structural features of this compound, including the sterically hindered oxolane ring and the presence of a functional amine group, suggest its potential for novel applications in catalysis and material science.

Future research in these areas may explore:

Asymmetric Catalysis: The chiral backbone of this compound makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. The amine functionality can be readily modified to coordinate with various metal centers, enabling the design of catalysts for a wide range of enantioselective transformations.

Organocatalysis: The amine group in the molecule could also be utilized in organocatalysis, where small organic molecules are used to catalyze chemical reactions. This approach offers a more sustainable alternative to traditional metal-based catalysts.

Polymer Science: The bifunctional nature of this compound (oxolane ring and amine group) makes it a potential monomer for the synthesis of novel polymers. These polymers could exhibit interesting properties, such as thermal stability and tailored solubility, due to the rigid tetramethyl-substituted oxolane core.

Functional Materials: The incorporation of the this compound moiety into materials could lead to the development of new functional materials with applications in areas such as coatings, adhesives, and composites. For instance, it could act as a curing agent for epoxy resins, potentially imparting improved mechanical properties. A related compound, 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride, has been investigated for such applications. researchgate.net

Expanding Pre-clinical Mechanistic Investigations in Complex Biological Systems

While the biological activity of this compound has not yet been extensively studied, the broader class of substituted oxolanes and heterocyclic amines exhibits a wide range of pharmacological properties. This provides a strong rationale for expanding pre-clinical investigations into the potential therapeutic applications of this compound.

Future pre-clinical research should focus on:

Screening for Biological Activity: A systematic screening of this compound against a diverse panel of biological targets is warranted. Based on the activities of related compounds, promising areas for investigation include antiviral (e.g., anti-HIV), anticancer, and antimicrobial activities. For example, substituted tetrahydrofuran (B95107) derivatives have been designed and synthesized as potent HIV-1 protease inhibitors.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to elucidate the molecular mechanism of action. This could involve techniques such as target identification, enzyme inhibition assays, and cell-based signaling pathway analysis.

In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies will need to be evaluated in animal models to assess their efficacy and safety profiles. These studies are crucial for determining the therapeutic potential and for identifying any potential toxicities.

Pharmacokinetic and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a potential drug candidate. These studies will help to optimize its formulation and dosing regimen.

The table below summarizes potential areas of biological investigation for this class of compounds:

| Therapeutic Area | Rationale based on related compounds |

| Antiviral | Substituted tetrahydrofurans are known to inhibit viral enzymes like HIV-1 protease. |

| Anticancer | Many heterocyclic amines exhibit cytotoxic activity against various cancer cell lines. |

| Antimicrobial | The oxolane scaffold is present in several natural products with antimicrobial properties. |

| Central Nervous System | Amine-containing heterocycles are common pharmacophores for CNS-active drugs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.